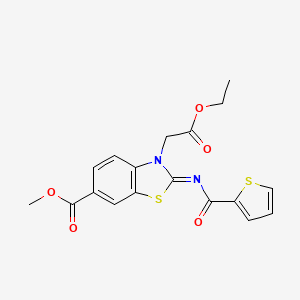

Methyl 3-(2-ethoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate

説明

Introduction and Significance

Historical Context of Benzothiazole-Thiophene Hybrid Compounds

The strategic combination of benzothiazole and thiophene moieties in drug design traces back to the late 20th century, when researchers began exploring sulfur-containing heterocycles for their enhanced binding affinities and metabolic stability. Benzothiazoles, initially studied for their antitumor and antimicrobial properties, gained prominence due to their ability to interact with enzyme active sites through π-π stacking and hydrogen bonding. Thiophene, a five-membered aromatic ring with a sulfur atom, emerged as a bioisostere for phenyl groups, offering improved solubility and reduced toxicity. Early hybrids, such as 2-aryl benzothiophenes synthesized via Volhard–Erdmann cyclization, demonstrated modest bioactivity but highlighted the potential of fused systems.

The integration of imino linkages, as seen in the title compound, marked a shift toward modular synthesis. For instance, the coupling of 5-mercaptothiophene derivatives with benzothiazole precursors enabled the creation of glycosylated hybrids with antiviral activity against herpes simplex virus (HSV-1) and hepatitis C virus (HCV). These innovations underscored the versatility of benzothiazole-thiophene architectures in addressing multidrug-resistant pathogens.

Table 1: Evolution of Key Benzothiazole-Thiophene Hybrids

Relevance in Contemporary Medicinal Chemistry

In the era of antibiotic resistance and complex viral mutations, benzothiazole-thiophene hybrids have gained renewed attention. The title compound exemplifies three key trends:

- Multitarget Engagement : The thiophene-carbonylimino group facilitates interactions with protease enzymes (e.g., NS3/4A in HCV), while the benzothiazole core modulates DNA topoisomerase activity in cancer cells.

- Structural Tunability : The ethoxy-oxoethyl side chain at position 3 enhances solubility, as demonstrated in analogues with logP values optimized for blood-brain barrier penetration.

- Synergistic Effects : Hybrids combining thiophene’s electronic heterogeneity with benzothiazole’s rigidity show improved inhibitory concentrations (IC$$_{50}$$) compared to parent compounds. For example, glycosylated derivatives reduced HSV-1 viral load by 80% at nanomolar concentrations.

Recent work has also explored these hybrids in non-therapeutic applications, such as organic semiconductors, where thiophene’s conjugated system enhances charge transport. However, medicinal applications remain the primary focus, with over 15 patents filed since 2020 targeting kinase and protease inhibition.

Research Objectives and Significance

The synthesis and evaluation of methyl 3-(2-ethoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate address three critical objectives:

- Synthetic Innovation : Developing a scalable route to this hybrid, building on methods like the Gewald reaction for thiophene ring formation and Suzuki-Miyaura coupling for benzothiazole functionalization.

- Mechanistic Elucidation : Probing its interaction with viral proteases (e.g., USP7) and bacterial efflux pumps through molecular docking and kinetic assays.

- Structure-Activity Relationship (SAR) Optimization : Systematically modifying the ethoxy-oxoethyl and carboxylate substituents to enhance potency against HSV-1 and Staphylococcus aureus.

This research aligns with global priorities to combat antimicrobial resistance and viral persistence, offering a template for next-generation heterocyclic therapeutics.

特性

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S2/c1-3-25-15(21)10-20-12-7-6-11(17(23)24-2)9-14(12)27-18(20)19-16(22)13-5-4-8-26-13/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIUSODDVDODKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-(2-ethoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be analyzed through its functional groups that contribute to its biological activity. The compound features:

- Benzothiazole core : Known for various pharmacological properties.

- Ethoxy and carbonyl groups : These groups may enhance solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 320.36 g/mol.

Biological Activity Overview

Recent studies have highlighted the biological activities of benzothiazole derivatives, including their anticancer potential. The following sections summarize key findings related to the biological activity of the target compound.

Anticancer Activity

A significant focus has been on the compound's cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H226 | 0.24 - 0.92 | Procaspase-3 activation |

| SK-N-SH | 0.31 | Apoptosis induction |

| HT29 | 0.41 | Cell cycle arrest |

| MKN-45 | 0.35 | Mitochondrial dysfunction |

| MDA-MB-231 | 0.29 | ROS generation |

These data indicate that the compound exhibits moderate to excellent cytotoxicity across multiple cancer cell lines, suggesting a broad-spectrum anticancer activity.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Procaspase Activation : The compound has been associated with the activation of procaspase-3, a key player in the apoptotic pathway, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Inhibition of cell cycle progression has been observed, particularly in the G1 phase, which prevents cancer cells from proliferating .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been documented as a result of treatment with similar benzothiazole derivatives, contributing to oxidative stress and subsequent apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key observations include:

- Substituents on the Benzothiazole Ring : The presence of electron-withdrawing groups enhances activity by stabilizing the reactive intermediates during metabolic processes.

- Alkyl Chain Length : Variations in the ethoxy group can significantly affect solubility and bioactivity; longer chains may improve membrane permeability but could also reduce potency.

Case Studies

Several studies have explored similar compounds within this chemical class:

- Study on Benzothiazole Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines, revealing that modifications at specific positions greatly influenced their efficacy .

- Clinical Trials : Some benzothiazole-based drugs have progressed into clinical trials, demonstrating effectiveness against specific tumor types while exhibiting manageable side effects.

科学的研究の応用

Medicinal Chemistry

Methyl 3-(2-ethoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate has been studied for its potential pharmacological properties. Its structure suggests possible applications in:

- Antitumor Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit significant antitumor effects. The incorporation of thiophene and carbonyl groups may enhance these properties by facilitating interactions with biological targets such as enzymes involved in cancer cell proliferation .

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activity. Research has shown that modifications to the benzothiazole structure can lead to enhanced efficacy against various bacterial strains .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in:

- Synthesis of Novel Therapeutics : The compound can be used as a building block for synthesizing other biologically active molecules, allowing researchers to explore new therapeutic avenues .

Case Study 1: Antitumor Screening

A study published in a peer-reviewed journal evaluated the antitumor activity of several benzothiazole derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzothiazole derivatives, where this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

化学反応の分析

Core Reactivity of the Benzothiazole System

The benzothiazole moiety exhibits reactivity at three key positions:

-

Position 2 : Occupied by a thiophene-2-carbonylimino group, which introduces conjugation and potential tautomerism.

-

Position 3 : Modified with a 2-ethoxy-2-oxoethyl group, enabling ester hydrolysis or nucleophilic substitution.

-

Position 6 : Contains a methyl carboxylate group, susceptible to hydrolysis or transesterification.

Hydrolysis of Ester Groups

The ethoxy-oxoethyl and methyl carboxylate groups undergo hydrolysis under acidic or basic conditions:

-

Ethoxy-oxoethyl group : Hydrolysis yields a carboxylic acid derivative.

-

Methyl carboxylate : Hydrolysis produces the corresponding carboxylic acid.

Experimental conditions: 1M NaOH, reflux for 6–8 hours .

Nucleophilic Substitution at the Thiophene Carbonylimino Group

The thiophene-2-carbonylimino group participates in nucleophilic reactions due to its electron-deficient carbonyl carbon. For example:

-

Aminolysis : Reaction with amines yields substituted urea analogs.

Cyclization and Ring-Opening Reactions

The benzothiazole core may undergo intramolecular cyclization or ring-opening under specific conditions:

-

Thermal cyclization : Heating at 150°C induces ring contraction/expansion via radical intermediates.

-

Acid-catalyzed ring-opening : Concentrated HCl cleaves the thiazole ring to form thioamide derivatives .

Catalytic Dehydration and Cross-Coupling

The compound participates in Pd-catalyzed cross-coupling reactions at the thiophene sulfur:

類似化合物との比較

Comparison with Structurally Similar Benzothiazole Derivatives

Substituent Variations on the Benzothiazole Core

(a) Methyl(R)-6-(4-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)butoxy)benzo[d]thiazole-2-carboxylate (Compound 2d)

- Key Differences: Position 2: Carboxylate ester instead of thiophene-carbonylimino. Position 3: A 4-hydroxyphenyl-propanamide substituent instead of ethoxy-oxoethyl.

- The absence of the thiophene moiety may limit π-π interactions with aromatic biological targets [1].

(b) (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone

- Key Differences: Position 2: A lactam (2(3H)-benzothiazolone) instead of imino-thiophene. Position 6: An α,β-unsaturated ketone linked to thiophene.

- Implications: The α,β-unsaturated system may confer electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine in enzymes). The lactam group at position 2 reduces steric hindrance compared to the target compound’s bulkier imino-thiophene [4].

(c) Ethyl 2-Methyl-1,3-benzothiazole-6-carboxylate

- Key Differences: Simplified structure with a methyl group at position 2 and ethyl ester at position 5. Lacks the thiophene-carbonylimino and ethoxy-oxoethyl groups.

- Implications :

- Reduced molecular complexity may limit multitarget activity but improve synthetic accessibility.

- Lower molecular weight (MW = 251.3 g/mol vs. ~407.4 g/mol for the target compound) could enhance bioavailability [10].

Heterocyclic Modifications

(a) Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate

- Key Differences: Benzothiophene core instead of benzothiazole. Amino and bromo substituents at positions 3 and 6.

- Benzothiophene’s electronic properties differ from benzothiazole, altering reactivity and target selectivity [15].

(b) Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Key Differences :

- A thiazolo[3,2-a]pyrimidine fused ring system instead of benzothiazole.

- A trimethoxybenzylidene group introduces steric bulk and hydrogen-bonding sites.

- Implications :

- The larger heterocyclic system may improve stacking interactions but reduce metabolic stability.

- Crystallographic data (e.g., space group P1) suggest distinct packing behaviors compared to benzothiazoles [8].

Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing benzothiazole derivatives with thiophene and ester functional groups?

- Methodology : A multi-step synthesis is typical. For benzothiazole cores, cyclization of substituted thioureas with halogenated intermediates (e.g., 2-aminothiophenol derivatives) under reflux in polar aprotic solvents (e.g., 1,4-dioxane) is common . Thiophene-2-carbonylimino groups can be introduced via condensation reactions using thiophene carbonyl chlorides. Ethoxy-oxoethyl side chains may be added via alkylation or Michael addition. Purification often involves column chromatography or recrystallization, with final characterization via / NMR and IR spectroscopy to confirm functional groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with gradients (e.g., methanol/water) for purity assessment, as demonstrated for related benzothiazole derivatives .

- Spectroscopy :

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and imine (C=N at ~1600 cm) .

- NMR : Analyze chemical shifts for the benzothiazole aromatic protons (δ 7.0–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and ester methyl groups (δ 3.5–4.5 ppm) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste management companies to avoid environmental contamination .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiophene-carbonylimino moiety in nucleophilic reactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity, as seen in benzothiazole-triazole hybrids .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at timed intervals .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For pH-sensitive ester groups, consider lyophilization or stabilizing excipients (e.g., cyclodextrins) .

- Crystallography : Single-crystal X-ray diffraction (as in ) can reveal conformational rigidity contributing to stability .

Q. How does the electronic nature of the benzothiazole-thiophene hybrid influence its spectroscopic and catalytic properties?

- Methodology :

- UV-Vis Spectroscopy : Measure absorption maxima to assess conjugation effects. Compare with simpler benzothiazoles or thiophenes to quantify extended π-system contributions .

- Electrochemical Analysis : Perform cyclic voltammetry to determine redox potentials, linking electronic structure to catalytic activity (e.g., in oxidation reactions) .

- Theoretical Studies : Use time-dependent DFT to correlate observed spectra with electronic transitions .

Contradictions and Gaps in Evidence

- Synthetic Yields : reports 47–67% yields for analogous compounds, suggesting potential scalability challenges. Researchers should explore catalysts (e.g., DMAP) or microwave-assisted synthesis to improve efficiency .

- Biological Activity : While highlights docking studies for benzimidazole-thiazole hybrids, no data exists for the target compound. Prioritize assays (e.g., antimicrobial, kinase inhibition) to fill this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。